2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC6261496
InChI: InChI=1S/C20H31BrN2O2.ClH/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15;/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24);1H
SMILES: CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br.Cl
Molecular Formula: C20H32BrClN2O2
Molecular Weight: 447.8 g/mol

2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride

CAS No.:

Cat. No.: VC6261496

Molecular Formula: C20H32BrClN2O2

Molecular Weight: 447.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride -

Specification

Molecular Formula C20H32BrClN2O2
Molecular Weight 447.8 g/mol
IUPAC Name 2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C20H31BrN2O2.ClH/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15;/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24);1H
Standard InChI Key QXKQUPCNSXWIDX-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br.Cl
Canonical SMILES CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br.Cl

Introduction

Structural Characteristics and Nomenclature

The systematic name 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride delineates its molecular architecture:

  • Phenoxy backbone: A 2-bromo-4-isopropyl-substituted benzene ring linked via an ether oxygen to an acetamide group.

  • Acetamide moiety: The carbonyl group connects to a 2,2,6,6-tetramethylpiperidin-4-yl amine, which is protonated as a hydrochloride salt.

Key structural elements include:

  • Bromine atom: Positioned ortho to the phenoxy linkage, likely influencing electronic effects and steric interactions.

  • Isopropyl group: A bulky substituent at the para position of the benzene ring, enhancing hydrophobicity.

  • Tetramethylpiperidine: A conformationally restricted amine that may modulate solubility and receptor binding.

Synthetic Pathways and Reaction Mechanisms

While no direct synthesis of this compound is documented, analogous reactions involving bromophenoxy acetamides and piperidine derivatives suggest plausible routes. For example, the synthesis of 2-bromo-4'-hydroxyacetophenone derivatives (as seen in ) involves nucleophilic substitution and condensation reactions. Adapting these methods:

Phenoxy Acetamide Formation

  • Etherification: Reacting 2-bromo-4-isopropylphenol with chloroacetyl chloride in the presence of a base (e.g., NaOH) yields 2-(2-bromo-4-isopropylphenoxy)acetyl chloride.

  • Amidation: Coupling the acyl chloride with 2,2,6,6-tetramethylpiperidin-4-amine in anhydrous dichloromethane forms the acetamide intermediate.

Hydrochloride Salt Preparation

Treatment with hydrogen chloride gas in diethyl ether converts the free amine to its hydrochloride salt, improving stability and solubility.

Physicochemical Properties

Predicted properties based on structural analogs and computational models include:

PropertyValue/Description
Molecular FormulaC₂₁H₃₂BrClN₂O₂
Molecular Weight~482.85 g/mol
LogP (Octanol-Water)~3.8 (indicating moderate lipophilicity)
SolubilityLow aqueous solubility; soluble in DMSO or ethanol
Melting PointEstimated 180–200°C (decomposition likely)

Key Notes:

  • The bromine atom and isopropyl group contribute to high hydrophobicity, limiting water solubility .

  • The hydrochloride salt enhances polarity, potentially improving bioavailability in physiological environments.

Hazard ClassPrecautionary Measures
Corrosive (Class 8)Use gloves and eye protection; avoid inhalation
Environmental HazardDispose via certified waste management protocols

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve yield and purity.

  • In Vitro Screening: Prioritize assays against PTP1B, kinases, and antimicrobial targets.

  • ADMET Profiling: Assess pharmacokinetics and toxicity using in silico models and rodent studies.

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